molecular formula C10H11FN2O3 B1301880 4-(4-Fluoro-2-nitrophenyl)morpholine CAS No. 238418-75-2

4-(4-Fluoro-2-nitrophenyl)morpholine

Cat. No.: B1301880
CAS No.: 238418-75-2
M. Wt: 226.2 g/mol
InChI Key: XEVFYVWDTJTEHQ-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11FN2O3 It is a derivative of morpholine, where the morpholine ring is substituted with a 4-fluoro-2-nitrophenyl group

Mechanism of Action

Target of Action

It is known to be a key intermediate in the synthesis of linezolid , a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .

Mode of Action

As an intermediate in the synthesis of Linezolid , it may contribute to the overall antibacterial activity of the final compound.

Result of Action

As an intermediate in the synthesis of Linezolid , its contribution to the overall therapeutic effect of the final compound would be of interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine typically involves the reaction of morpholine with 4-fluoro-2-nitrobenzene. One common method is as follows:

    Reaction of Morpholine with 4-Fluoro-2-nitrobenzene:

Industrial Production Methods

In an industrial setting, the continuous production of this compound can be achieved using microfluidic devices. This method involves the reaction of morpholine with 2,4-difluoronitrobenzene under optimized conditions, such as a temperature of 105°C, a molar ratio of 4, and a residence time of 50 seconds .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-nitrophenyl)morpholine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Reduction: 4-(4-Amino-2-nitrophenyl)morpholine

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used

Scientific Research Applications

4-(4-Fluoro-2-nitrophenyl)morpholine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1-(morpholin-4-yl)-2-nitrobenzene
  • 5-Fluoro-2-(morpholin-4-yl)nitrobenzene
  • 4-Fluoro-3-morpholinobenzaldehyde
  • 3-Fluoro-4-morpholinoaniline

Uniqueness

4-(4-Fluoro-2-nitrophenyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its fluoro and nitro substituents make it a valuable intermediate in the synthesis of pharmaceuticals, particularly antibiotics like Linezolid. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

4-(4-fluoro-2-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVFYVWDTJTEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372055
Record name 4-(4-fluoro-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238418-75-2
Record name 4-(4-fluoro-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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